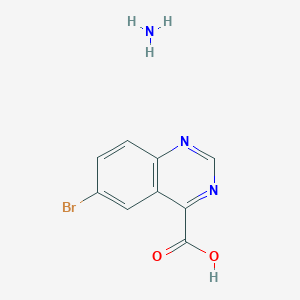

6-Bromoquinazoline-4-carboxylic acid, ammonia salt

Description

6-Bromoquinazoline-4-carboxylic acid, ammonia salt (CAS: 474710-80-0) is an ammonium derivative of 6-bromoquinazoline-4-carboxylic acid. Its molecular formula is C₉H₄N₂O₂Br⁻·H₄N⁺, with a molecular weight of 270.08 g/mol . The compound is structurally characterized by a quinazoline core (a bicyclic system with two nitrogen atoms at positions 1 and 3) substituted with a bromine atom at position 6 and a carboxylic acid group at position 4, which is neutralized by an ammonium ion. This ionic form enhances its solubility in aqueous systems compared to the free acid form, making it advantageous in pharmaceutical and catalytic applications .

Properties

Molecular Formula |

C9H8BrN3O2 |

|---|---|

Molecular Weight |

270.08 g/mol |

IUPAC Name |

azane;6-bromoquinazoline-4-carboxylic acid |

InChI |

InChI=1S/C9H5BrN2O2.H3N/c10-5-1-2-7-6(3-5)8(9(13)14)12-4-11-7;/h1-4H,(H,13,14);1H3 |

InChI Key |

PUZDCVNKSLYUFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC=N2)C(=O)O.N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Quinazoline Core with 6-Bromo Substitution

The initial step in preparing 6-bromoquinazoline-4-carboxylic acid involves synthesizing the quinazoline ring system substituted with bromine at the 6-position and a carboxyl group at the 4-position.

One-Pot Three-Component Condensation Reaction : A common approach to quinazoline-4-carboxylic acids involves a one-pot reaction of an amino-substituted precursor (such as 2-aminobenzophenone or 2-aminophenyl-oxo-acetic acid sodium salt), an aldehyde, and ammonium acetate. For example, hydrolysis of isatin followed by condensation with 4-chlorobenzaldehyde and ammonium acetate yields 2-(4-chlorophenyl)-quinazoline-4-carboxylic acid derivatives. By analogy, 6-bromo substitution can be introduced by using appropriately brominated starting materials or by bromination of the quinazoline ring post-synthesis.

Cyclization and Aromatization : The mechanism involves initial formation of an aldimine intermediate between the amino group and aldehyde, followed by reaction with ammonium acetate to form a diimine, which cyclizes intramolecularly to a dihydroquinazoline intermediate. This intermediate is then oxidized (aromatized) to the quinazoline core.

Functional Group Introduction : The carboxylic acid at the 4-position is introduced during the condensation step, often from oxo-acetic acid derivatives or related precursors.

Formation of the Ammonia Salt

Salt Formation with Ammonia : The carboxylic acid group of 6-bromoquinazoline-4-carboxylic acid is converted to its ammonium salt by reaction with ammonia or ammonium carbonate. This is typically done by mixing the acid with an aqueous ammonia solution or by adding ammonium carbonate to an excess of the acid, resulting in ammonium 6-bromoquinazoline-4-carboxylate.

-

$$

\text{6-Bromoquinazoline-4-carboxylic acid} + \text{NH}_3 \rightarrow \text{6-Bromoquinazoline-4-carboxylate ammonium salt}

$$ Isolation : The salt is isolated as a pale-yellow to yellow-brown solid, stable at room temperature with high purity (typically ~95%).

Alternative Synthetic Routes and Functionalization

Amide Formation via Ammonium Salt Intermediate : The ammonium salt can be dehydrated upon heating to yield the corresponding amide if desired, following classical amide synthesis protocols from ammonium salts.

Chlorination and Amination Steps : In some synthetic sequences, chlorination of quinazolin-4-one derivatives followed by amination with ammonium acetate or ammonia can yield 4-aminoquinazoline intermediates, which can be further functionalized.

Suzuki-Miyaura Cross-Coupling : The 6-bromo substituent can serve as a handle for palladium-catalyzed cross-coupling reactions to introduce diverse substituents, expanding the chemical space of quinazoline derivatives.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Materials | Conditions/Notes | Outcome |

|---|---|---|---|---|

| 1 | One-pot condensation | 2-Amino-oxo-acetic acid salt, 6-bromo-substituted aldehyde, ammonium acetate | Heat under reflux, aqueous/ethanol medium | Quinazoline-4-carboxylic acid core |

| 2 | Bromination (if needed) | Quinazoline-4-carboxylic acid | Brominating agent, controlled temperature | 6-Bromoquinazoline-4-carboxylic acid |

| 3 | Salt formation | 6-Bromoquinazoline-4-carboxylic acid + NH3 | Mix with aqueous ammonia or ammonium carbonate | Ammonium salt of 6-bromoquinazoline-4-carboxylic acid |

| 4 | Optional amide formation | Ammonium salt | Heating to induce dehydration | 6-Bromoquinazoline-4-carboxamide |

| 5 | Functionalization (cross-coupling) | 6-Bromoquinazoline derivative | Pd-catalyst, boronic acid, base | Diversely substituted quinazoline derivatives |

Research Discoveries and Analytical Characterization

Spectroscopic Characterization : The synthesized compounds are characterized by IR, ^1H NMR, ^13C NMR, and mass spectrometry. Key IR bands include carbonyl stretching around 1668 cm^-1 for quinazolinones and NH_2 stretches near 3300 cm^-1 for amino derivatives.

Yields : Reported yields for quinazoline derivatives synthesis range from moderate to high (58%-87%) depending on the step and substituents.

Purity and Stability : The ammonium salt form is stable at room temperature with typical purity around 95%, facilitating handling and storage.

Chemical Reactions Analysis

6-Bromoquinazoline-4-carboxylic acid, ammonia salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different quinazoline derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 6-bromoquinazoline-4-carboxylic acid, ammonia salt typically involves the reaction of 4-bromoanthranilic acid with formamide in acetic acid under controlled conditions. This process yields the desired compound with moderate to high yields, often necessitating purification techniques such as column chromatography for isolation .

Key Synthesis Details:

- Starting Material: 4-Bromoanthranilic acid

- Reagents: Formamide, acetic acid

- Yield: Approximately 64%

- Purification Techniques: Column chromatography

Biological Activities

6-Bromoquinazoline-4-carboxylic acid, ammonia salt has demonstrated various biological activities that make it a candidate for further research in pharmacology. Its derivatives have shown promise as antibacterial agents, with studies indicating significant activity against various bacterial strains.

Antibacterial Activity

Research has highlighted the effectiveness of quinazoline derivatives in combating bacterial infections. For instance, modifications to the quinazoline scaffold can enhance its antibacterial properties, making it a valuable lead compound in the development of new antibiotics .

Heparanase Inhibition

Another notable application of this compound is in the development of heparanase inhibitors. Heparanase is an enzyme implicated in various diseases, including cancer and diabetes. Compounds derived from quinazoline structures have been explored for their potential to inhibit heparanase activity, thereby offering therapeutic avenues for treating conditions associated with this enzyme .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of 6-bromoquinazoline-4-carboxylic acid derivatives:

- Antibacterial Agents : A study synthesized multiple quinazoline scaffolds and evaluated their antibacterial activity. The derivatives exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, indicating that structural modifications can lead to enhanced potency .

- Pharmaceutical Development : Research focused on the design of novel quinazoline-based compounds for treating diabetic complications showed promising results. The compounds demonstrated significant inhibition of heparanase, suggesting their potential use in managing diabetes-related conditions such as nephropathy and retinopathy .

- Cosmetic Applications : Emerging research also suggests possible applications in cosmetic formulations due to the compound's stability and biocompatibility. Its derivatives may serve as effective agents in skin care products aimed at enhancing skin health and appearance .

Comparative Analysis of Quinazoline Derivatives

| Derivative | Synthesis Method | Biological Activity | Yield (%) |

|---|---|---|---|

| 6-Bromoquinazoline-4-carboxylic acid | Reaction with formamide | Antibacterial, Heparanase inhibition | 64 |

| 6-Bromo-4-aminoquinazolines | Chlorination followed by amination | Antibacterial | 73-77 |

| Novel quinazoline scaffolds | Palladium-catalyzed cross-coupling | Antimicrobial | Moderate to High |

Mechanism of Action

The mechanism of action of 6-Bromoquinazoline-4-carboxylic acid, ammonia salt involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

6-Bromoquinazoline-4-carboxylic Acid (Free Acid)

- CAS : 769916-07-6

- Molecular Formula : C₉H₅BrN₂O₂

- Molecular Weight : 253.05 g/mol

- Key Differences: Lacks the ammonium ion, resulting in lower aqueous solubility. Retains the same quinazoline core and substituents, making it a precursor for synthesizing the ammonia salt.

6-Bromoquinoline-4-carboxylic Acid (Quinoline Derivative)

- CAS : 160233-76-1

- Molecular Formula: C₁₀H₆BrNO₂

- Molecular Weight : 268.07 g/mol

- Key Differences: Contains a quinoline core (one nitrogen atom) instead of quinazoline (two nitrogen atoms). Reduced aromatic nitrogen content alters electronic properties, affecting binding affinity in biological targets (e.g., kinase inhibitors) .

6-Bromo-2-(2-methylbutyl)quinazoline-4-carboxylic Acid

- CAS : 2172440-43-4

- Molecular Formula : C₁₄H₁₅BrN₂O₂

- Molecular Weight : 323.18 g/mol

- Key Differences :

6-(Bromomethyl)-4-chloroquinazoline

- CAS : 153436-68-1

- Molecular Formula : C₉H₆BrClN₂

- Molecular Weight : 271.52 g/mol

- Key Differences :

Comparative Data Table

Biological Activity

6-Bromoquinazoline-4-carboxylic acid, ammonia salt, is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores the pharmacological properties, synthesis methods, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The compound can be synthesized through a series of reactions involving starting materials such as anthranilic acid and formamide. The synthesis typically involves bromination followed by cyclization to form the quinazoline ring. A notable method includes:

- Bromination of Anthranilic Acid : This step yields 5-bromoanthranilic acid.

- Reaction with Formamide : The brominated compound is treated with formamide in acetic acid to produce 6-bromoquinazolin-4(3H)-one.

- Formation of Ammonium Salt : The subsequent reaction with ammonium salts leads to the formation of the ammonia salt derivative .

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. In particular, 6-bromoquinazoline derivatives have been shown to inhibit cell proliferation in various cancer cell lines:

- MCF-7 Cells : Studies demonstrated that certain derivatives caused disruption of microtubules and nuclear fragmentation, indicating potential as anti-cancer agents .

- HeLa Cells : Compounds derived from 6-bromoquinazoline were tested with an IC50 value as low as 7.52 µM, showcasing their effectiveness against cervical cancer cells .

Antimicrobial Activity

Quinazoline derivatives also exhibit antibacterial and antifungal properties:

- Antibacterial Effects : Compounds have been found to be effective against Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of bacterial cell membranes .

- Fungal Inhibition : Some studies suggest that these compounds can alter the charge distribution on fungal cell surfaces, enhancing their penetration and efficacy against fungal infections .

The biological activity of 6-bromoquinazoline-4-carboxylic acid is attributed to several mechanisms:

- Tubulin Polymerization Inhibition : Many quinazoline derivatives disrupt microtubule formation, which is crucial for cell division.

- Interaction with Enzymes : Some compounds act as inhibitors for various enzymes involved in cancer cell metabolism.

- Cell Membrane Disruption : Antimicrobial activity often results from the alteration of membrane integrity in bacterial and fungal cells.

Case Studies

Q & A

Q. What is the recommended method for synthesizing 6-bromoquinazoline-4-carboxylic acid, ammonia salt?

The synthesis involves reacting 6-bromoquinazoline-4-carboxylic acid with aqueous ammonia under controlled stoichiometric conditions. Ammonia acts as a base, neutralizing the carboxylic acid to form the ammonium salt. Post-reaction, purification via recrystallization in a polar solvent (e.g., ethanol/water mixtures) is recommended to isolate high-purity crystals. Reaction optimization may include pH adjustment to ensure complete neutralization .

Q. How can the acid-base behavior of this compound be determined in aqueous solution?

The compound’s pH in solution depends on the dissociation of the ammonium ion (NH₄⁺) and the carboxylate anion. NH₄⁺ is a weak acid (pKa ~9.25), while the carboxylate is a weak base. Use a pH meter or indicators (e.g., bromocresol green, effective in pH 3.8–5.4) to monitor the solution. Theoretical pH can be calculated using the Henderson-Hasselbalch equation, accounting for both ionizable groups. Experimental validation is critical due to potential hydrolysis or solvent effects .

Q. What are the solubility characteristics of this compound in common solvents?

Solubility is typically higher in polar solvents (e.g., water, DMSO, methanol) due to ionic interactions. Systematic testing using gradient solvent systems (e.g., water-ethanol mixtures) is recommended. For example, highlights solubility trends in structurally similar benzoic acid derivatives, suggesting that halogenation and ammonium salt formation enhance aqueous solubility. Conduct turbidity assays at varying temperatures to map solubility profiles .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize synthesis yield?

Key parameters include:

- Stoichiometry: A 1:1 molar ratio of carboxylic acid to ammonia minimizes side products.

- Temperature: Mild heating (40–60°C) accelerates reaction kinetics without decomposing the product.

- Reaction Time: Monitor completion via TLC (Rf comparison) or HPLC. suggests reflux durations of 6–48 hours for analogous halogenated carboxylic acids.

- Purification: Use column chromatography (silica gel, eluent: chloroform/methanol) for challenging separations .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR: ¹H/¹³C NMR to confirm bromine’s deshielding effects on aromatic protons and carboxylate/ammonium groups.

- IR: Peaks at ~2500 cm⁻¹ (N-H stretch of NH₄⁺) and ~1600 cm⁻¹ (C=O of carboxylate).

- Mass Spectrometry: High-resolution MS to verify molecular ion ([M+H]⁺) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br). Cross-reference with NIST databases for validation .

Q. How should researchers address contradictions in reported solubility or stability data?

Contradictions often arise from impurities, solvent grades, or measurement techniques. Reproduce experiments under standardized conditions:

Q. What are the best practices for handling and long-term storage?

Store the compound in amber vials under inert gas (N₂ or Ar) at 2–8°C to prevent degradation. Desiccate to avoid hygroscopic absorption. For transport, use vacuum-sealed containers with silica gel packs. Regularly assess purity via melting point analysis or NMR to detect decomposition .

Q. How does the bromine substituent influence reactivity in nucleophilic substitution reactions?

The bromine atom at the 6-position acts as a leaving group, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). Kinetic studies using varying nucleophiles (e.g., piperidine vs. aniline) can quantify activation barriers. Compare with non-brominated analogs to isolate electronic effects. notes similar reactivity in halogenated benzoic acids under basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.